molecular formula C20H26ClNO2 B13783289 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 63992-32-5

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13783289
CAS No.: 63992-32-5
M. Wt: 347.9 g/mol
InChI Key: MRGGCOJFSFIOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as adiphenin and adiphenine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Biphenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

Reaction Type Conditions Products Mechanism References
Acidic HydrolysisHCl (aqueous or gas), reflux2-Biphenylacetic acid + 2-(diethylamino)ethanol hydrochlorideNucleophilic acyl substitution
Basic HydrolysisNaOH (aqueous), refluxSodium 2-biphenylacetate + 2-(diethylamino)ethanolSaponification
  • Key Findings :

    • Acidic hydrolysis regenerates the parent carboxylic acid and amino alcohol as a hydrochloride salt.

    • Basic hydrolysis produces the carboxylate salt, which can be acidified to isolate the free acid .

Reaction with Isocyanates

Reagent Conditions Product Application References
Methyl isocyanateChloroform, ambient temperatureUrea derivative (via carbamate formation)Synthesis of stabilized intermediates
  • Example :
    Reaction with methyl isocyanate forms a urea-linked derivative, confirmed by NMR and elemental analysis . This reaction proceeds via nucleophilic attack of the amine on the isocyanate.

Alkylation of the Tertiary Amine

Reagent Conditions Product Mechanism References
Methyl iodidePolar aprotic solvent, heatQuaternary ammonium saltSN2 alkylation
  • Kinetics :
    Quaternary ammonium salt formation is favored in polar solvents (e.g., acetonitrile) at elevated temperatures.

Acylation Reactions

Reagent Conditions Product Notes References
Acetyl chlorideDichloromethane, baseAmide derivativeRequires deprotonation of amine
  • Limitation :
    The hydrochloride form must first be neutralized to free the amine for acylation .

Salt Formation

Acid Conditions Product Solubility References
Citric acidEthanol, 80–90°CCitrate saltEnhanced water solubility
  • Utility :
    Citrate salts are commonly synthesized to improve bioavailability .

Ester Interchange (Transesterification)

Reagent Conditions Product Catalyst References
MethanolAcidic (H₂SO₄), refluxMethyl 2-biphenylacetate + diethylaminoethanolRequires protonation of ester carbonyl
  • Yield :
    Transesterification with methanol achieves ~85% conversion under acidic conditions .

Biphenyl Moiety Reactivity

Reaction Conditions Product Regioselectivity References
Electrophilic substitution (Nitration)HNO₃/H₂SO₄, 0°CNitro-substituted biphenyl derivativePara position favored
  • Challenges :
    Steric hindrance from the biphenyl group limits electrophilic substitution to specific positions .

Critical Observations

  • The hydrochloride salt’s protonated amine reduces nucleophilicity, requiring neutralization for reactions like acylation .

  • Alkylation and isocyanate reactions are pivotal for modifying pharmacological properties .

  • Biphenyl reactivity is underutilized in synthesis but offers avenues for structural diversification .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-biphenylacetic acid exhibit notable anti-inflammatory and analgesic activities. The compound interacts with cyclooxygenase enzymes, which are crucial in the inflammatory process. Modifications to the biphenyl structure have been shown to enhance therapeutic efficacy while minimizing gastrointestinal toxicity, a common side effect associated with many NSAIDs.

Synthesis Pathways

Several synthetic pathways exist for producing 2-biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride. The synthesis involves various chemical reactions that can yield high-purity compounds suitable for pharmaceutical applications. The following table summarizes some key synthetic methods:

Synthesis Method Description
Esterification The reaction of biphenylacetic acid with diethylaminoethanol under acidic conditions to form the ester.
Hydrochloride Formation The addition of hydrochloric acid to the ester to form the hydrochloride salt, enhancing solubility and stability.
Cyclooxygenase Inhibition Studies Evaluation of the compound's ability to inhibit cyclooxygenase enzymes through various biochemical assays.

Biological Interactions

The compound's structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Interaction studies have shown that it may affect various pathways involved in inflammation and pain management . Further research into its safety profile is essential to fully understand its therapeutic potential.

Case Study 1: Efficacy in Pain Management

A study conducted on animal models demonstrated that 2-biphenylacetic acid derivatives significantly reduced pain responses compared to control groups. This study highlighted the compound's potential as an effective analgesic agent in clinical settings .

Case Study 2: Gastrointestinal Safety Profile

Research focusing on the gastrointestinal effects of this compound showed that modifications to its structure could lead to reduced side effects commonly associated with traditional NSAIDs. This finding is crucial for developing safer pain management alternatives .

Regulatory Status and Future Directions

The regulatory status of this compound varies by region, necessitating comprehensive clinical trials to establish safety and efficacy before market approval. Future research should focus on optimizing synthesis methods and conducting extensive clinical trials to validate its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its biphenylacetic acid core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Biological Activity

2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure and an ester functional group. Its molecular formula contributes to its pharmacological properties, particularly through the diethylamino group which enhances solubility and bioavailability.

Research indicates that 2-biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities primarily through their interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process, and the compound's ability to inhibit COX activity is central to its therapeutic effects .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief comparable to NSAIDs
Gastrointestinal SafetyReduced toxicity compared to traditional NSAIDs

Case Studies and Research Findings

  • Analgesic Efficacy : A study demonstrated that the compound exhibited analgesic effects in animal models comparable to established NSAIDs while showing a lower incidence of gastrointestinal side effects.
  • Inflammation Reduction : Another study highlighted its effectiveness in reducing inflammation markers in experimental models of arthritis, suggesting a potential application in chronic inflammatory conditions.
  • Comparative Analysis : In comparative studies with other NSAIDs like Indomethacin and Diclofenac, 2-biphenylacetic acid showed superior safety profiles while maintaining efficacy in pain management.

Structural Comparisons

The uniqueness of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester lies in its balanced efficacy and reduced side effects compared to other NSAIDs. The following table compares it with structurally similar compounds:

Compound Name Structure Type Unique Features
4-Biphenylacetic AcidAcidExhibits strong anti-inflammatory effects
FenbufenAcidKnown for analgesic properties but higher gastrointestinal toxicity
IndomethacinNSAIDPotent anti-inflammatory but significant side effects
DiclofenacNSAIDWidely used but associated with cardiovascular risks

Properties

CAS No.

63992-32-5

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H

InChI Key

MRGGCOJFSFIOSQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.